N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide
Overview
Description
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide , also known by its chemical formula C20H26N2O2 , is a compound used in proteomics research applications. It has a molecular weight of 326.43 g/mol . The structure of this compound consists of an aminophenyl group , a sec-butyl moiety, and a phenoxy linkage. Notably, it falls within the category of biochemicals and is intended for research purposes only .
Scientific Research Applications
Aromatase Inhibitors in Cancer Treatment
Research on similar compounds, such as 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, has shown their potential as aromatase inhibitors, which are crucial in estrogen biosynthesis inhibition. This property makes them candidates for treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Antifungal Properties
Some N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have demonstrated significant antifungal activities against various fungi, making them valuable in developing new antifungal treatments (Lee, Kim, Cheong & Chung, 1999).
Development of Antiulcer Agents
Butanamides similar to the subject compound have shown promise as gastric acid antisecretory agents, highlighting their potential in treating ulcers (Ueda, Ishii, Sinozaki, Seiki & Hatanaka, 1991).
Antiviral and Antioxidant Activities
Derivatives of 4,6-di-tert-butyl-2-aminophenol, closely related to the query compound, have been studied for their antiviral properties and ability to regulate radicals, adding to their potential use in viral therapies and as antioxidants (Belkov et al., 2009).
Inhibition of Tyrosinase and Melanin
Synthesized derivatives of butanamides have shown inhibitory potential against tyrosinase and melanin, suggesting their use in treating hyperpigmentation and related skin conditions (Raza et al., 2019).
Immunomodulatory Activity
Studies on 2-amino-4,6-di-tert-butylphenol derivatives have revealed their effects on human peripheral blood lymphocytes, indicating potential immunomodulatory applications (Nizheharodava et al., 2020).
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2-butan-2-ylphenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-4-14(3)17-8-6-7-9-19(17)24-18(5-2)20(23)22-16-12-10-15(21)11-13-16/h6-14,18H,4-5,21H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIUHMFWKMYUMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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